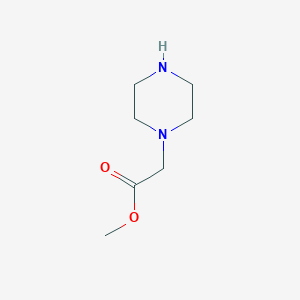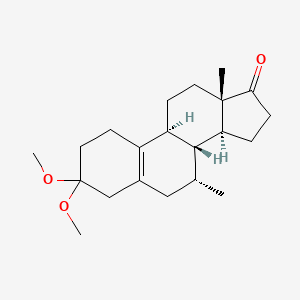![molecular formula C14H14BClO3 B1355243 Acide phénylboronique 3-[(4-chloro-3-méthylphénoxy)méthyl] CAS No. 1072951-91-7](/img/structure/B1355243.png)
Acide phénylboronique 3-[(4-chloro-3-méthylphénoxy)méthyl]
Vue d'ensemble
Description
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid, also known as CMPB, is a boronic acid derivative. It has the empirical formula C14H14BClO3 and a molecular weight of 276.52 . This compound is commonly used in scientific experiments due to its unique properties .
Molecular Structure Analysis
The molecular structure of CMPB consists of a phenyl ring attached to a boronic acid group via a methylene bridge. The phenyl ring is substituted with a chlorine atom and a methyl group .Physical and Chemical Properties Analysis
CMPB is a solid compound with a melting point of 152-156 °C . Its SMILES string isCc1cc(OCc2cccc(c2)B(O)O)ccc1Cl .
Applications De Recherche Scientifique
J'ai effectué une recherche sur les applications scientifiques de l'acide phénylboronique 3-[(4-chloro-3-méthylphénoxy)méthyl], mais malheureusement, les informations disponibles sont assez limitées et ne fournissent pas une analyse détaillée des applications uniques comme vous l'avez demandé. Les résultats de la recherche offrent principalement la disponibilité du produit et des déclarations générales sur son utilisation dans divers domaines de la recherche tels que les sciences de la vie, la science des matériaux, la synthèse chimique, la chromatographie et les domaines analytiques .
Mécanisme D'action
Mode of Action
Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including the suzuki reaction .
Pharmacokinetics
It is known that the bioavailability of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Result of Action
Boronic acids are known to have diverse biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound .
Analyse Biochimique
Biochemical Properties
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles . This interaction is essential for the compound’s ability to inhibit serine proteases and other enzymes that contain active site serine residues . Additionally, 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid can bind to glycan chains of antibodies, making it a valuable tool in bioanalytical applications .
Cellular Effects
The effects of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of specific enzymes, leading to alterations in metabolic pathways and gene expression profiles. These changes can affect cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues . This binding inhibits enzyme activity, leading to downstream effects on cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . These effects underscore the compound’s potential as a metabolic modulator .
Transport and Distribution
The transport and distribution of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and efficacy .
Subcellular Localization
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the desired sites .
Propriétés
IUPAC Name |
[3-[(4-chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BClO3/c1-10-7-13(5-6-14(10)16)19-9-11-3-2-4-12(8-11)15(17)18/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCJWUQGYLPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC(=C(C=C2)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584901 | |
| Record name | {3-[(4-Chloro-3-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-91-7 | |
| Record name | B-[3-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Chloro-3-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-91-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


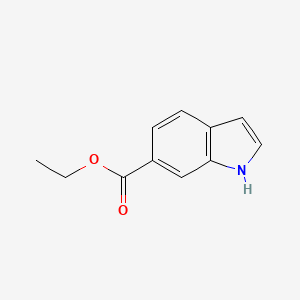

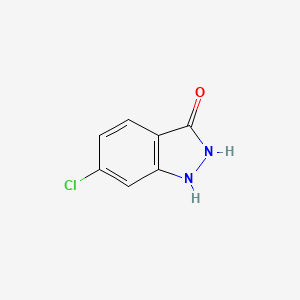
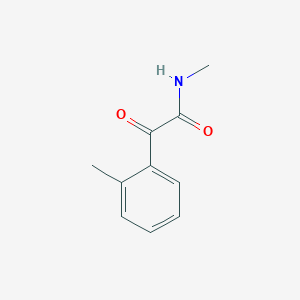
![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)

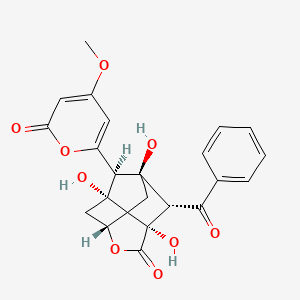
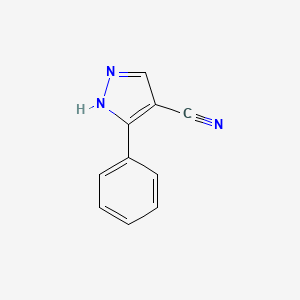

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)

